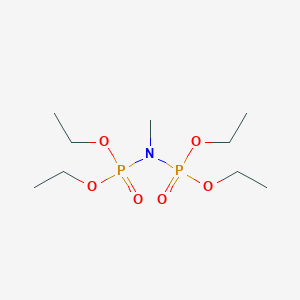
Tetraethyl methylimidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl methylimidodiphosphate is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl methylimidodiphosphate typically involves the reaction of diethyl phosphite with sodium ethoxide to form sodium diethyl ester phosphite. This intermediate then undergoes a substitution reaction with dichloromethane to yield this compound . The reaction conditions are generally mild, making the process suitable for industrial production.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of sodium ethoxide and dichloromethane in the presence of diethyl phosphite is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tetraethyl methylimidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive phosphorus and ethyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenated solvents like dichloromethane are used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.
Scientific Research Applications
Tetraethyl methylimidodiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetraethyl methylimidodiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- Tetraethyl orthosilicate
- Tetraethyllead
- Tetraethylammonium
Comparison: Tetraethyl methylimidodiphosphate is unique due to its specific structure and reactivity. Unlike tetraethyl orthosilicate, which is primarily used in materials science, this compound has broader applications in chemistry and biology. Compared to tetraethyllead, which is known for its toxicity, this compound is relatively safer and more versatile. Tetraethylammonium, on the other hand, is mainly used in pharmacological research, whereas this compound has diverse industrial applications .
Properties
CAS No. |
13294-09-2 |
|---|---|
Molecular Formula |
C9H23NO6P2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
N,N-bis(diethoxyphosphoryl)methanamine |
InChI |
InChI=1S/C9H23NO6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h6-9H2,1-5H3 |
InChI Key |
MDQADPHHXGZFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















